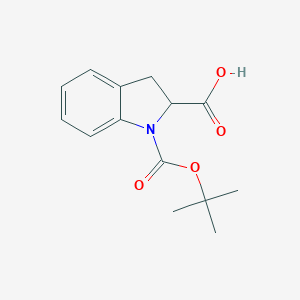

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid involves complex chemical reactions, including the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate obtained from 5-bromoindole as raw material, confirmed through various spectroscopic methods (Li-xue Ma et al., 2023). Another method described involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method for synthesizing tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (S. Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid has been elucidated using X-ray single crystal diffraction, revealing insights into their physicochemical properties through DFT-optimized structures (Li-xue Ma et al., 2023). These analyses highlight the compound's electrostatic potential and frontier molecular orbitals, underscoring its significance in pharmaceutical applications.

Chemical Reactions and Properties

Research on derivatives of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid includes the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates, facilitating chemoselective reactions under mild conditions (Yukako Saito et al., 2006).

Physical Properties Analysis

The physical properties, such as crystalline structure and molecular conformation, of related compounds have been thoroughly investigated, demonstrating the compound's stability and conformational behavior in solid state. These properties are crucial for understanding the compound's behavior in various chemical reactions and its application in synthesis (Li-xue Ma et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid derivatives are characterized by their reactivity in various chemical reactions. This includes their use as intermediates in the synthesis of complex molecules and their role in facilitating tert-butoxycarbonylation reactions, indicating their versatility and utility in organic synthesis (Yukako Saito et al., 2006).

Applications De Recherche Scientifique

Novel Tert-butoxycarbonylation Reagents and Chemoselectivity

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid plays a crucial role in synthetic chemistry, particularly as a novel tert-butoxycarbonylation reagent. For instance, the compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) demonstrates efficacy as a tert-butoxycarbonylation agent for a variety of substrates, including phenols, aromatic and aliphatic amines, and aromatic carboxylic acids, without necessitating a base. This reagent enables high-yield, chemoselective reactions under mild conditions, marking a significant advancement in the tert-butoxycarbonylation methodology (Saito, Ouchi, & Takahata, 2006; Ouchi, Saito, Yamamoto, & Takahata, 2002).

Asymmetric Synthesis Applications

The compound also finds application in the asymmetric synthesis of significant derivatives. For example, the asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, utilizing (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, have been developed starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, showcasing the compound's versatility in synthesizing enantiomerically pure derivatives (Xue, He, Roderick, Corbett, & Decicco, 2002).

Deprotection Strategies

Significant research has also focused on the deprotection of the tert-butoxycarbonyl (Boc) group, an essential step in the synthesis of amines and amino acids. A novel method involving silica gel in refluxing toluene for the deprotection of N-Boc groups has been reported, providing a simple and efficient alternative to traditional deprotection methods. This approach allows for the high-yield deprotection of N-Boc protected indoline and benzylamine, underscoring the method's efficiency and broad applicability (Min, 2007).

Mécanisme D'action

Target of Action

The primary target of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is amines . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .

Mode of Action

The compound interacts with its targets (amines) through a process known as protection . This involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the amine protection pathway . This pathway involves the addition of the Boc group to amines, effectively protecting the amines from unwanted reactions during organic synthesis . The Boc group can later be removed to reveal the original amine .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . By adding the Boc group to amines, the compound helps prevent unwanted reactions involving the amines . This can be particularly useful in complex organic synthesis processes where selective reactions are required .

Action Environment

The action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be affected by the pH of the environment . A basic environment is needed for the addition of the Boc group, while an acidic environment is required for its removal . Additionally, the compound’s stability can be influenced by temperature and the presence of other chemicals .

Safety and Hazards

Orientations Futures

The future directions for this compound involve its potential use in peptide synthesis. The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in peptide synthesis could be expanded, and these could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)